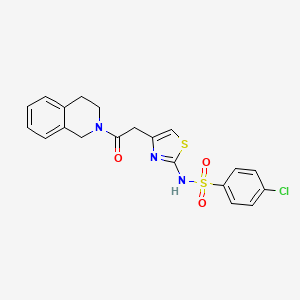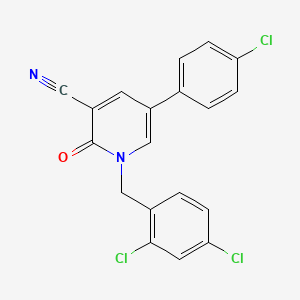
(3S,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol, also known as (S)-Norcoclaurine, is an alkaloid compound that is commonly found in various plants such as Nelumbo nucifera, Stephania japonica, and Corydalis yanhusuo. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (S)-Norcoclaurine is not fully understood, but it is believed to act through various pathways, including the regulation of dopamine levels, the inhibition of inflammatory cytokines, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
(S)-Norcoclaurine has been found to have numerous biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. It has also been found to have anti-cancer properties and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-Norcoclaurine in lab experiments is its potential therapeutic applications. It can be used to study the effects of anti-inflammatory, anti-cancer, and neuroprotective agents. However, one of the limitations of using (S)-Norcoclaurine is its limited availability and high cost.
Direcciones Futuras
There are numerous future directions for the study of (S)-Norcoclaurine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential therapeutic applications, including its use as a treatment for diabetes, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, (S)-Norcoclaurine is a compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. It can be synthesized through various methods and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and to improve cognitive function. While there are limitations to using (S)-Norcoclaurine in lab experiments, there are numerous future directions for its study, including the development of new synthesis methods and the investigation of its potential therapeutic applications.
Métodos De Síntesis
(S)-Norcoclaurine can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between dopamine and 4-hydroxyphenylacetaldehyde. Chemical synthesis involves the reaction between dopamine and aldehydes or ketones in the presence of a reducing agent. Microbial synthesis involves the use of microorganisms to convert dopamine to (S)-Norcoclaurine.
Aplicaciones Científicas De Investigación
(S)-Norcoclaurine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and to improve cognitive function.
Propiedades
IUPAC Name |
(3S,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHJDFJPFHQLP-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)
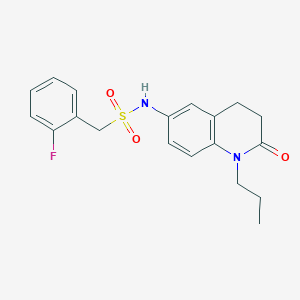
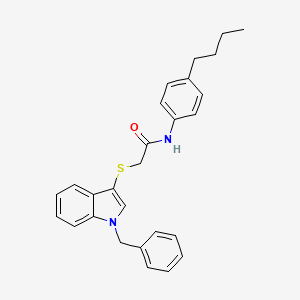
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)
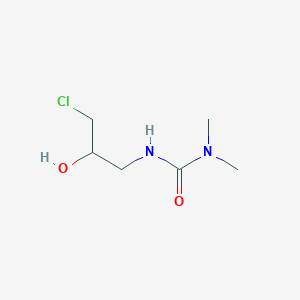
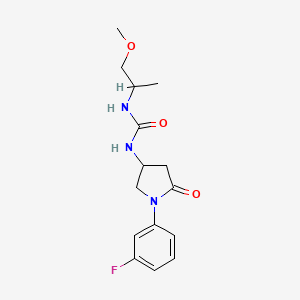
![N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2846009.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)
